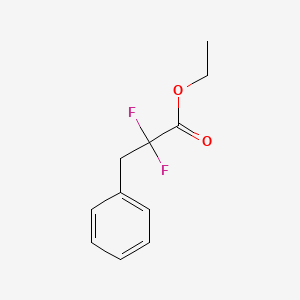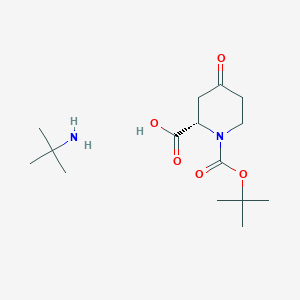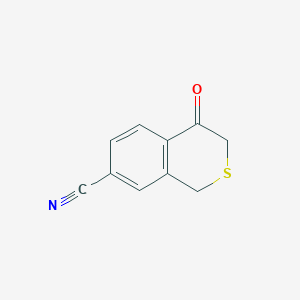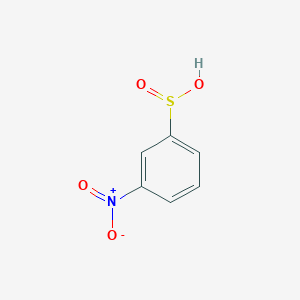
6-fluoro-3,4-dihydro-2H-1-benzopyran-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-fluoro-3,4-dihydro-2H-1-benzopyran-2-one is a fluorinated derivative of coumarin, a naturally occurring compound found in many plants Coumarins are known for their diverse biological activities and are used in various applications, including pharmaceuticals, perfumes, and optical brighteners
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-fluororesorcinol and ethyl acetoacetate.
Cyclization Reaction: The key step in the synthesis is the cyclization reaction, which forms the coumarin ring. This can be achieved using various methods, including the Pechmann condensation or Knoevenagel condensation.
Hydrogenation: The final step involves the hydrogenation of the double bond in the coumarin ring to obtain this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
6-fluoro-3,4-dihydro-2H-1-benzopyran-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form 6-fluorocoumarin.
Reduction: Reduction reactions can further modify the coumarin ring.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogenation reactions typically use catalysts like palladium on carbon.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or lithium diisopropylamide.
Major Products
Oxidation: 6-Fluorocoumarin
Reduction: Various reduced derivatives of this compound
Substitution: Fluorine-substituted coumarin derivatives
Aplicaciones Científicas De Investigación
6-fluoro-3,4-dihydro-2H-1-benzopyran-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s biological activity is studied for potential therapeutic applications.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential anti-inflammatory and anticancer properties.
Industry: It is used in the development of new materials, such as optical brighteners and fluorescent probes.
Mecanismo De Acción
The mechanism of action of 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-one involves its interaction with various molecular targets and pathways. The fluorine atom can enhance the compound’s ability to interact with biological molecules, potentially increasing its potency and selectivity. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
6-Fluorocoumarin: A closely related compound with similar properties but lacking the dihydro modification.
3,4-Dihydrocoumarin: Similar structure but without the fluorine atom.
7-Fluorocoumarin: Another fluorinated coumarin with the fluorine atom in a different position.
Uniqueness
6-fluoro-3,4-dihydro-2H-1-benzopyran-2-one is unique due to the combination of the dihydro modification and the fluorine atom at the 6-position. This unique structure can result in distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C9H7FO2 |
|---|---|
Peso molecular |
166.15 g/mol |
Nombre IUPAC |
6-fluoro-3,4-dihydrochromen-2-one |
InChI |
InChI=1S/C9H7FO2/c10-7-2-3-8-6(5-7)1-4-9(11)12-8/h2-3,5H,1,4H2 |
Clave InChI |
VUTSCRNPMNTQSK-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)OC2=C1C=C(C=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4-Chlorophenyl){3-[2-(thiophen-2-yl)ethenyl]-1H-pyrazol-1-yl}methanone](/img/structure/B8502780.png)


![1-tert-butyl-5,6,7,8-tetrahydrocyclohepta[c]pyrazol-4(1H)-one](/img/structure/B8502805.png)

![[4-Bromo-5-(4-chlorobenzoyl)-1-methyl-1H-pyrrol-2-yl]acetic acid](/img/structure/B8502814.png)




![4-Bromo-3-[3-[2-(2,4-di-tert-pentylphenoxy)butyrylamino]benzoylamino]-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5(4H)-one](/img/structure/B8502853.png)


![1h-Pyrrolo[2,3-c]pyridine-2-methanol,5-chloro-a-phenyl-](/img/structure/B8502879.png)
